molecular formula C21H36N6 B11097069 2,4,6-Tris(2-methylpiperidin-1-yl)-1,3,5-triazine

2,4,6-Tris(2-methylpiperidin-1-yl)-1,3,5-triazine

Cat. No.: B11097069
M. Wt: 372.6 g/mol
InChI Key: IRHBJWKEYATDJX-UHFFFAOYSA-N
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Description

2,4,6-Tris(2-methylpiperidino)-1,3,5-triazine is a chemical compound characterized by the presence of three 2-methylpiperidino groups attached to a 1,3,5-triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris(2-methylpiperidino)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 2-methylpiperidine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the substitution of chlorine atoms with 2-methylpiperidino groups.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris(2-methylpiperidino)-1,3,5-triazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: The triazine core allows for substitution reactions where different functional groups can replace the 2-methylpiperidino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while substitution can produce a variety of substituted triazines with different functional groups.

Scientific Research Applications

2,4,6-Tris(2-methylpiperidino)-1,3,5-triazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4,6-Tris(2-methylpiperidino)-1,3,5-triazine involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tris(dimethylaminomethyl)-1,3,5-triazine: Similar structure but with dimethylaminomethyl groups instead of 2-methylpiperidino groups.

    2,4,6-Tris(ethylamino)-1,3,5-triazine: Contains ethylamino groups, offering different chemical properties and reactivity.

    2,4,6-Tris(phenylamino)-1,3,5-triazine: Features phenylamino groups, providing unique aromatic characteristics.

Uniqueness

2,4,6-Tris(2-methylpiperidino)-1,3,5-triazine is unique due to the presence of 2-methylpiperidino groups, which impart specific steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from other similar compounds.

Properties

Molecular Formula

C21H36N6

Molecular Weight

372.6 g/mol

IUPAC Name

2,4,6-tris(2-methylpiperidin-1-yl)-1,3,5-triazine

InChI

InChI=1S/C21H36N6/c1-16-10-4-7-13-25(16)19-22-20(26-14-8-5-11-17(26)2)24-21(23-19)27-15-9-6-12-18(27)3/h16-18H,4-15H2,1-3H3

InChI Key

IRHBJWKEYATDJX-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C2=NC(=NC(=N2)N3CCCCC3C)N4CCCCC4C

Origin of Product

United States

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